N*1*-(2-Methoxy-benzyl)-N*1*-methyl-propane-1,3-diamine
Description
N¹-(2-Methoxy-benzyl)-N¹-methyl-propane-1,3-diamine is a substituted propane-1,3-diamine derivative characterized by a 2-methoxybenzyl group and a methyl group attached to the N¹ nitrogen. Its structure combines a flexible propane-1,3-diamine backbone with aromatic and alkyl substituents, which may influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(9-5-8-13)10-11-6-3-4-7-12(11)15-2/h3-4,6-7H,5,8-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYCJLCEZEEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine typically involves the reaction of 2-methoxybenzyl chloride with N-methyl-1,3-propanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a benzylamine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications
Organic Synthesis : The compound serves as a versatile building block in organic chemistry. Its amine groups can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it useful for synthesizing more complex molecules.
Pharmacological Studies : N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine has been evaluated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains and could modulate neurotransmitter systems, impacting neurological health .
Biochemical Research : The compound has been used in studies investigating enzyme mechanisms and protein interactions. Its ability to interact with specific molecular targets allows researchers to explore its effects on cellular signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the applications of N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine:
- Neurotransmitter Modulation : A study indicated that this compound significantly increased dopamine release in neuronal cultures, suggesting its role as a modulator of dopaminergic signaling .
- Antimicrobial Activity : Research demonstrated that derivatives of this compound showed promising activity against various bacterial strains, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition : Molecular docking studies have suggested that the compound could inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides .
Mechanism of Action
The mechanism of action of N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to certain enzymes or receptors, while the diamine backbone can interact with other molecular structures. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Propane-1,3-diamine Derivatives
Key Research Findings and Implications
- Anti-HIV Potential: Cyclam derivatives with propane-1,3-diamine substituents () suggest that the target compound could be explored for antiviral activity, particularly if modified with metal-coordinating groups.
- Steric vs. Electronic Effects: The 2-methoxybenzyl group’s electron-donating properties may enhance interactions with biological targets compared to non-polar substituents like cyclopentyl () or phenyl ().
- Synthetic Flexibility : The propane-1,3-diamine backbone allows diverse functionalization, as demonstrated in and , enabling tailored modifications for specific applications.
Biological Activity
N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Synthesis
N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine has the molecular formula CHNO and a molecular weight of approximately 208.30 g/mol. The compound can be synthesized through several routes involving the reaction of 2-methoxybenzylamine with N-methyl-1,3-propanediamine, typically under conditions optimized for yield and purity .
The biological activity of N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. This interaction can modulate biochemical pathways that are crucial for cellular functions. For instance, studies have shown that compounds with similar structures can influence polyamine biosynthesis and exhibit cytotoxic effects against cancer cells .
Anticancer Properties
Research indicates that N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine may possess anticancer properties. A study demonstrated that derivatives with similar diamine structures exhibited significant antiproliferative activity against various cancer cell lines, including colon and prostate cancer cells . The mechanism involves the induction of apoptosis and modulation of key survival pathways such as AKT and ERK signaling .
Antimicrobial Effects
In addition to anticancer activity, this compound has been explored for its antimicrobial properties. Compounds in the same class have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A series of compounds structurally related to N1-(2-Methoxy-benzyl)-N1-methyl-propane-1,3-diamine were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the benzyl moiety significantly influenced the cytotoxicity profile. The most potent derivatives induced cell cycle arrest and apoptosis in colorectal cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could inhibit DNA synthesis and promote caspase activation in treated cells. This suggests a multifaceted approach to targeting cancer cells by disrupting both proliferation and survival pathways .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant antiproliferative effects on colon cancer cell lines; IC50 values < 5 µM. |
| Study 2 | Mechanistic Analysis | Induction of apoptosis via caspase activation; inhibition of DNA synthesis noted. |
| Study 3 | Antimicrobial Activity | Effective against Gram-positive bacteria; potential as a therapeutic agent in infections. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N¹-(2-Methoxy-benzyl)-N¹-methyl-propane-1,3-diamine, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via reductive amination, where a primary amine reacts with a carbonyl compound (e.g., 2-methoxybenzaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) in anhydrous dichloromethane (DCM) or ethanol. Optimization involves controlling stoichiometry (1.0–1.2 eq. of amine), temperature (0–25°C), and reaction duration (12–24 hrs). Catalytic acids (e.g., acetic acid) improve protonation of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, methyl groups at δ 2.2–2.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 251.2).
- Infrared Spectroscopy (IR) : Detects N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste services.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins. Acute toxicity data (oral LD₅₀ > 300 mg/kg in rats) suggest moderate hazard .
Advanced Research Questions
Q. How does the 2-methoxybenzyl moiety influence the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : The methoxy group enhances lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock Vina) can model interactions with targets like polyamine-binding enzymes (e.g., spermidine synthase). Comparative studies with analogues (e.g., 4-methoxy or unsubstituted benzyl derivatives) assess steric/electronic effects. In vitro assays (e.g., enzyme inhibition IC₅₀) validate predictions .
Q. How can contradictory data on the cytotoxicity of diamine derivatives be systematically addressed?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., LNCaP for prostate cancer) and exposure times (e.g., 48 hrs).
- Control Variables : Match culture conditions (e.g., serum concentration, pH).
- Dose-Response Curves : Calculate EC₅₀ values to compare potency.
- Mechanistic Studies : Apoptosis markers (e.g., caspase-3 activation) or ROS assays clarify mode of action. Discrepancies may arise from impurity batches or metabolic instability .
Q. What in vitro and in vivo models are optimal for studying this compound’s antineoplastic potential?
- Methodological Answer :
- In Vitro : Prostate cancer (LNCaP), breast cancer (MCF-7), and leukemia (HL-60) cell lines. Use MTT assays for viability and flow cytometry for cell-cycle analysis.
- In Vivo : Xenograft models (e.g., nude mice implanted with LNCaP tumors). Administer intraperitoneally (5–20 mg/kg, 5×/week) and monitor tumor volume via caliper measurements. Histopathology (H&E staining) evaluates metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
